![molecular formula C17H13BrO4 B2887192 Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308295-21-8](/img/structure/B2887192.png)
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
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Description
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C17H13BrO4 . It has a molecular weight of 361.195 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is defined by its linear formula C17H13BrO4 . The molecule consists of 17 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have been found to possess anti-oxidative activities . This suggests they could be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran derivatives have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Influenza Activity
A series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, which are structurally similar to Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate, have been synthesized and evaluated for their anti-influenza virus activity in vitro .
Chemical Synthesis
Benzofuran compounds are used in chemical synthesis . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-2-21-17(20)15-11-8-13(19)12(18)9-14(11)22-16(15)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAQEGWNAMGRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
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